N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their various biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazoles are generally synthesized using 2-aminobenzothiazole as a starting point . The functional groups can then be added through various chemical reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a benzothiazole core with various functional groups attached . The exact structure would depend on the positions and types of these functional groups.Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including those involving NH2 and endocyclic N functions, which can react with common bis electrophilic reagents to form diverse fused heterocyclic scaffolds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For example, a similar compound, N-Benzyl-N’-thiazol-2-yl-oxalamide, has a molecular weight of 261.304 .Scientific Research Applications
Antimicrobial Agents
- Synthesis of Thiazole Derivatives: Derivatives of N-(benzo[d]thiazol-5-yl)benzamide, such as N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, have been synthesized and evaluated for their antimicrobial activity. These compounds showed potent activity against various bacterial and fungal strains, sometimes outperforming reference drugs (Bikobo et al., 2017).
Anticancer Agents
- Anticancer Evaluation: Substituted benzamides, closely related to N-(benzo[d]thiazol-5-yl)benzamide, were synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
- Cardiac Applications: N-substituted imidazolylbenzamides, a class similar to N-(benzo[d]thiazol-5-yl)benzamide, were studied for their potential as class III electrophysiological agents, showing promise in in vitro and in vivo models (Morgan et al., 1990).
Supramolecular Gelators
- Gelation Behavior: N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been investigated for their gelation behavior, contributing to the understanding of non-covalent interactions in gel formation (Yadav & Ballabh, 2020).
Organic Synthesis
- Synthesis of Benzothiazoles: Research on the synthesis of benzothiazoles, a core structure in N-(benzo[d]thiazol-5-yl)benzamide, has contributed significantly to pharmaceuticals and organic materials. Techniques like TEMPO-catalyzed electrochemical C–H thiolation have been developed (Qian et al., 2017).
Carbonic Anhydrase Inhibitors
- Inhibition of Carbonic Anhydrases: Compounds similar to N-(benzo[d]thiazol-5-yl)benzamide have been investigated as inhibitors of carbonic anhydrases, which play a significant role in physiological processes (Ulus et al., 2016).
Antifungal Agents
- Antifungal Activity: Derivatives of N-(benzo[d]thiazol-5-yl)benzamide have been synthesized and screened for their potential as antifungal agents, showing effectiveness against various fungal strains (Narayana et al., 2004).
Antiallergy Agents
- Antiallergy Applications: N-(4-substituted-thiazolyl)oxamic acid derivatives, related to N-(benzo[d]thiazol-5-yl)benzamide, have been synthesized and tested for their antiallergy activity, showing significant potency (Hargrave et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(14-19)24-16-30-22/h3-14,16H,2,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKLYUBGOQGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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